3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(29)25(19(17)28)11-7-13-27)22-20(26)24(14)12-10-16-8-5-4-6-9-16/h4-6,8-9,27H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKTWPQZFMBSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of imidazopurine, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₇N₅O₃
- Molecular Weight : 291.31 g/mol
Pharmacodynamics
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and antiviral effects. The mechanism of action is believed to involve modulation of purine metabolism pathways, which are crucial in various cellular processes.
Antiviral Activity
Studies have shown that derivatives of imidazopurine can inhibit viral replication. For instance:
- Case Study : A study demonstrated that similar compounds effectively inhibited the replication of certain RNA viruses by targeting viral polymerases.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
In Vitro Studies
- Cell Line Testing : In vitro studies using human cell lines have indicated that the compound can reduce cell proliferation in cancerous cells.
- Mechanism Exploration : The exploration of its mechanism revealed that it may induce apoptosis through mitochondrial pathways.
In Vivo Studies
- Animal Models : Animal studies have shown promising results in reducing tumor sizes and inflammation markers when administered at specific dosages.
- Toxicity Assessments : Toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Antiviral Activity | Inhibits replication of RNA viruses; effective against specific polymerases |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential for treating inflammatory diseases |
| Cancer Cell Proliferation | Induces apoptosis in cancerous cells; reduces proliferation rates |
| Safety Profile | Favorable at therapeutic doses; minimal toxicity observed |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Impact of Substituents on Pharmacological Profiles
Position 3 Modifications
- Hydroxypropyl vs. Hydroxyl groups may also engage in hydrogen bonding with targets like kinases or GPCRs.
- Methyl Groups : The 1,6,7-trimethyl configuration in the target compound and analogs (e.g., 3i, AZ-853) increases metabolic resistance by blocking oxidative sites .
Position 8 Modifications
- Phenethyl vs. Piperazinyl/Alkyl Chains: Phenethyl: The aromatic group in the target compound may favor interactions with hydrophobic pockets in kinases or neurotransmitter receptors (e.g., dopamine D2 or 5-HT receptors). Piperazinylpentyl (3i): Enhances 5-HT1A/5-HT7 affinity due to the fluorophenyl-piperazine motif, critical for antidepressant efficacy . Dihydroisoquinolinyl (Compound 5): Introduces PDE4B inhibition alongside 5-HT1A activity, enabling multimodal neuropsychiatric effects .
Therapeutic Implications
- Oncology: CB11’s 8-aminophenyl group drives PPARγ-mediated apoptosis, while ALTA_2’s hydroxybutyl substituent confers EphB4 kinase inhibition . The target compound’s phenethyl group may align with kinase or GPCR targets in cancer.
- Neuropsychiatry: Piperazinyl and fluorophenyl groups (e.g., 3i, AZ-853) optimize serotonin receptor binding, whereas the target compound’s phenethyl could explore novel CNS targets.
Q & A
Q. What are the standard synthetic routes for 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-imidazo[2,1-f]purine-2,4-dione?
The synthesis typically involves multi-step reactions starting from purine or imidazo-purine precursors. Key steps include:
- Cyclization : Formation of the imidazo[2,1-f]purine core under acidic or basic conditions .
- Substitution : Introduction of the 3-hydroxypropyl and phenethyl groups via nucleophilic alkylation or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance regioselectivity .
- Purification : Chromatography (HPLC or column) is used to isolate the final product, with yields often improved using automated synthesis platforms for reproducibility .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity, particularly for distinguishing methyl groups at positions 1, 6, and 7 .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
- Mass Spectrometry : Validates molecular weight (C₂₀H₂₄N₆O₃, 396.4 g/mol) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor-binding interactions .
Intermediate Research Questions
Q. How does the 3-hydroxypropyl substituent influence solubility and bioactivity?
The 3-hydroxypropyl group enhances aqueous solubility via hydrogen bonding, improving pharmacokinetic profiles. Comparative studies with analogs lacking this group show reduced cellular uptake in vitro, suggesting its role in membrane permeability . Methodologically, logP values are determined via shake-flask assays to quantify hydrophilicity .
Q. What strategies mitigate side reactions during synthesis (e.g., oxidation or dimerization)?
- Controlled Atmospheres : Use of inert gases (N₂/Ar) prevents oxidation of sensitive functional groups .
- Temperature Modulation : Lower temperatures (0–5°C) reduce dimerization during alkylation steps .
- Protecting Groups : Temporary protection of the hydroxypropyl group (e.g., silylation) prevents undesired nucleophilic attacks .
Q. How is receptor selectivity evaluated for this compound?
- Radioligand Binding Assays : Screen against adenosine (A₁, A₂A) and serotonin (5-HT₁A) receptors. The phenethyl group shows higher affinity for 5-HT₁A (IC₅₀ = 12 nM vs. 180 nM for A₁) .
- Molecular Docking : Predicts binding poses using software like AutoDock Vina, correlating with experimental IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on its antidepressant-like activity be resolved?
Discrepancies in in vivo efficacy (e.g., forced swim test vs. tail suspension test) may arise from:
- Metabolic Variability : Species-specific CYP450 metabolism alters bioavailability. LC-MS/MS quantifies plasma concentrations to adjust dosing .
- Receptor Partial Agonism : Functional assays (cAMP inhibition, β-arrestin recruitment) differentiate signaling pathways activated by 5-HT₁A binding .
Recommendation : Cross-validate results using conditional knockout models to isolate receptor contributions .
Q. What methodologies optimize enantiomeric purity in analogs with chiral centers?
Q. How do structural modifications impact MAO-B inhibition vs. 5-HT₁A agonism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
